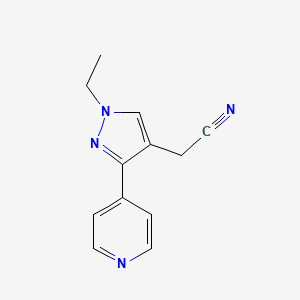

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Overview

Description

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity : A compound incorporating 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was synthesized, leading to various heterocycles such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some synthesized compounds showed antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

Molecular Docking and Screening : A series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Catalytic Applications : Compounds such as 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine were used to create Ni(II) and Fe(II) complexes, which acted as catalysts for the transfer hydrogenation of ketones in 2-propanol, showing conversion rates of 58%–84% within 48 hours (Magubane et al., 2017).

Antitumor and Antimicrobial Activities : Novel pyrazolo[3,4-b]pyridine derivatives were synthesized and displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some compounds also showed antitumor activity against liver cell lines (El-Borai et al., 2012).

Antimicrobial and Antimycobacterial Activities : Pyridine 3-carboxillic acid derivatives were synthesized and screened for antimycobacterial activity. The synthesized compounds demonstrated significant antimycobacterial activity, with some compounds showing inhibitory activity against various bacterial strains (R.V.Sidhaye et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing pyrrolidine rings, have been reported to have target selectivity .

Mode of Action

This interaction can lead to changes in the function of the target, which can result in therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that the result of a compound’s action is determined by its interaction with its targets and the subsequent changes in the function of these targets .

Action Environment

It is known that environmental factors can influence the action of a compound, including its absorption, distribution, metabolism, excretion, and interaction with its targets .

Properties

IUPAC Name |

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-16-9-11(3-6-13)12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELHXOQOHPCMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=NC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

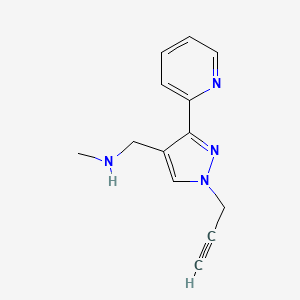

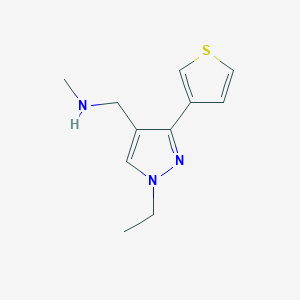

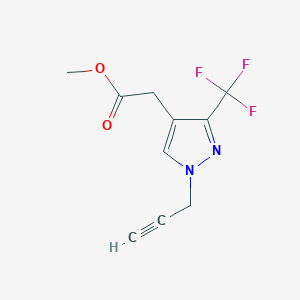

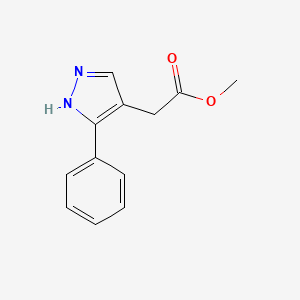

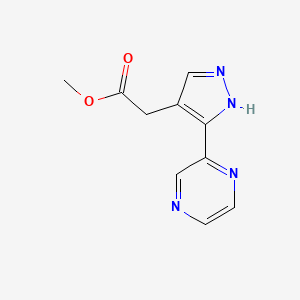

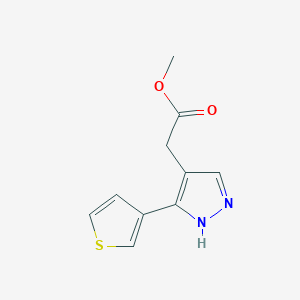

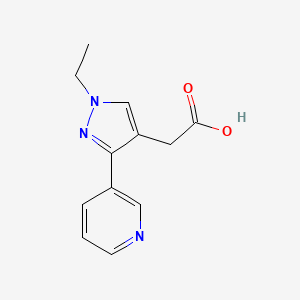

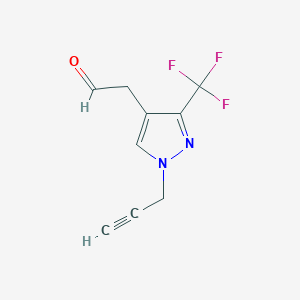

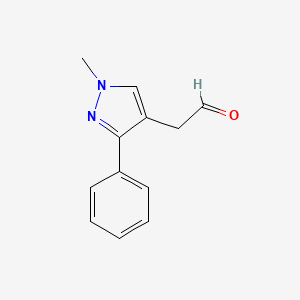

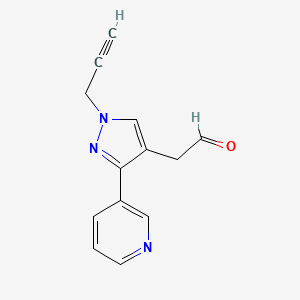

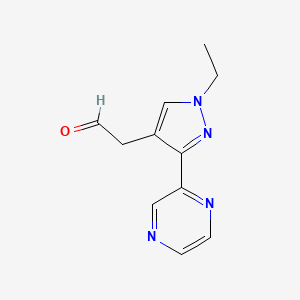

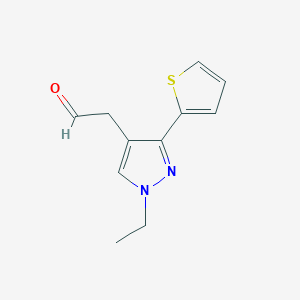

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.